molecular formula C5H5N5O2S B2935234 3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one CAS No. 312536-71-3

3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one

Cat. No. B2935234
CAS RN: 312536-71-3
M. Wt: 199.19
InChI Key: NZILYFRQOWYXOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one” are not available, related compounds have been synthesized through various methods. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to afford 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine .


Molecular Structure Analysis

The molecular structure of “3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one” can be inferred from related compounds. For example, the synthesis verification of 3-amino-4-azido-1,2,5-oxadiazole and its structural characterization by IR, NMR spectroscopy, X-ray diffraction, and elemental analysis have been carried out .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds including both thiazolidine and 1,3,4-oxadiazole heterocyclic systems involves a novel route consisting of multicomponent reactions. This route, characterized by mild conditions and functional group tolerance, allows for the preparation of α-amino-1,3,4-oxadiazoles with potential for subsequent reactions, such as conversion into urea derivatives. This methodology opens up possibilities for generating compounds with varied biological activities due to the structural diversity and reactivity of the synthesized molecules (Brockmeyer, Gerven, Saak, & Martens, 2014).

Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives have been synthesized and investigated for their anticancer and antiangiogenic effects in a mouse model. These compounds, characterized by the coupling of different amines, showed significant inhibition of tumor growth and endothelial proliferation, indicating their potential as anticancer agents with the ability to suppress tumor angiogenesis and cell proliferation (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

Antimicrobial Activity

Compounds derived from the core structure of 3-(4-Amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one have been evaluated for their antimicrobial activities. These activities are attributed to the structural features of the compounds, including the presence of thiazolidine and oxadiazole rings. Such studies contribute to the exploration of new antimicrobial agents capable of addressing the challenge of resistant microbial strains (Basavarajaiah & Mruthyunjayaswamy, 2010).

Antifibrotic and Anticancer Action

Amino(imino)thiazolidinone derivatives have been synthesized and their antifibrotic and anticancer activities determined. This class of compounds exhibits promising antifibrotic activity, with some derivatives showing effects similar to Pirfenidone, a known antifibrotic agent, without exhibiting anticancer effects. This highlights the potential of these compounds for therapeutic applications targeting fibrosis (Kaminskyy, den Hartog, Wojtyra, Lelyukh, Gzella, Bast, & Lesyk, 2016).

properties

IUPAC Name

3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5O2S/c6-3-4(9-12-8-3)10-2(11)1-13-5(10)7/h7H,1H2,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZILYFRQOWYXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=N)S1)C2=NON=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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